molecular formula C23H23NO3 B11158095 9-(4-ethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

9-(4-ethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

Cat. No.: B11158095
M. Wt: 361.4 g/mol
InChI Key: NGWPYAKZOXHCHU-UHFFFAOYSA-N
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Description

9-(4-ethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives

Preparation Methods

The synthesis of 9-(4-ethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromeno core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxazin ring: This step involves the reaction of the chromeno derivative with an appropriate amine or amide under controlled conditions.

    Substitution reactions: Introduction of the 4-ethylphenyl and 6-methyl groups can be achieved through Friedel-Crafts alkylation or acylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, using catalysts and specific reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

9-(4-ethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one involves its interaction with specific molecular targets and pathways. It may inhibit key enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The compound may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar compounds to 9-(4-ethylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one include other chromeno[6,7-e][1,3]oxazin derivatives and related heterocyclic compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct biological activities.

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

6-(4-ethylphenyl)-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one

InChI

InChI=1S/C23H23NO3/c1-3-15-7-9-17(10-8-15)24-12-16-11-20-18-5-4-6-19(18)23(25)27-22(20)14(2)21(16)26-13-24/h7-11H,3-6,12-13H2,1-2H3

InChI Key

NGWPYAKZOXHCHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC3=CC4=C(C(=C3OC2)C)OC(=O)C5=C4CCC5

Origin of Product

United States

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